molecular formula C10H12N4OS B13862875 4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile

4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile

Cat. No.: B13862875
M. Wt: 236.30 g/mol
InChI Key: ZPRBGOCZLCPIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a cyclobutylamino group, a methylsulfinyl group, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Cyclobutylamino Group: The cyclobutylamino group can be introduced via nucleophilic substitution reactions using cyclobutylamine.

    Addition of the Methylsulfinyl Group: The methylsulfinyl group can be added through oxidation reactions using appropriate oxidizing agents.

    Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like cyanogen bromide.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

4-(cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile

InChI

InChI=1S/C10H12N4OS/c1-16(15)10-12-6-7(5-11)9(14-10)13-8-3-2-4-8/h6,8H,2-4H2,1H3,(H,12,13,14)

InChI Key

ZPRBGOCZLCPIGJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C(C(=N1)NC2CCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.